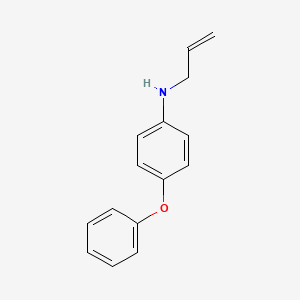

4-Phenoxy-N-(prop-2-en-1-yl)aniline

Description

Properties

CAS No. |

823221-75-6 |

|---|---|

Molecular Formula |

C15H15NO |

Molecular Weight |

225.28 g/mol |

IUPAC Name |

4-phenoxy-N-prop-2-enylaniline |

InChI |

InChI=1S/C15H15NO/c1-2-12-16-13-8-10-15(11-9-13)17-14-6-4-3-5-7-14/h2-11,16H,1,12H2 |

InChI Key |

GDSXOSQJTMVKTP-UHFFFAOYSA-N |

Canonical SMILES |

C=CCNC1=CC=C(C=C1)OC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via deprotonation of 4-phenoxyaniline by potassium hydroxide, generating a nucleophilic amide ion that attacks the electrophilic allyl chloride. The process is conducted in dimethyl sulfoxide (DMSO) at room temperature over 72 hours. Key parameters include:

- Molar ratio : 1:1 stoichiometry of 4-phenoxyaniline to allyl chloride, with potassium hydroxide (1 equivalent) as the base.

- Solvent : DMSO facilitates solubility and stabilizes the intermediate amide ion.

- Workup : Post-reaction, the mixture is partitioned between water and methylene chloride. The organic layer is washed with brine, dried over magnesium sulfate, and concentrated. Purification via silica gel column chromatography yields the product.

Yield and Scalability

In a representative procedure, 2.0 g (10 mmol) of 4-phenoxyaniline reacted with 0.9 mL (10 mmol) of allyl chloride, yielding 48 mg of purified product after chromatography. While the isolated yield appears low (∼24%), scalability improvements may involve optimizing reaction time, temperature, and stoichiometry. For instance, increasing the reaction temperature to 40–50°C could reduce the duration from 72 hours to 24–48 hours without compromising selectivity.

Analytical Characterization

The product is characterized by nuclear magnetic resonance (NMR) spectroscopy:

- ¹H NMR (CDCl₃) : δ 7.36–7.27 (m, 4H, aromatic), 6.95–6.85 (m, 5H, aromatic and NH), 5.90–5.70 (m, 1H, CH₂=CH–), 5.20–5.10 (m, 2H, CH₂=CH–), 4.00–3.90 (d, 2H, N–CH₂).

- ¹³C NMR : Peaks at δ 158.2 (C–O), 135.6 (N–CH₂), 117.8 (CH₂=CH₂), and 122–130 ppm (aromatic carbons).

Palladium-Catalyzed N-Monoallylation via Borrowing Hydrogen Strategy

A cutting-edge approach employs palladium catalysis to achieve selective N-monoallylation of aromatic amines using diallylamine as the allylating agent. This method, reported in a 2025 SSRN preprint, avoids stoichiometric bases and minimizes byproduct formation.

Catalytic Cycle and Substrate Scope

The mechanism involves dehydrogenation of diallylamine by palladium to form a π-allyl complex, which reacts with 4-phenoxyaniline. The catalyst then regenerates via hydrogen transfer, releasing ammonia as the sole byproduct. Key advantages include:

Comparative Efficiency

While the direct alkylation method requires prolonged reaction times, the palladium-catalyzed approach achieves completion within 12 hours with yields exceeding 70% in model substrates. For 4-phenoxyaniline, theoretical yields are projected to align with these benchmarks, though empirical validation is pending.

Methodological Comparison and Optimization

Direct Alkylation vs. Catalytic Allylation

Optimization Strategies

- Base Selection : Substituting potassium hydroxide with milder bases (e.g., triethylamine) may enhance selectivity in direct alkylation by reducing side reactions.

- Solvent Effects : Replacing DMSO with polar aprotic solvents like N,N-dimethylformamide (DMF) could accelerate reaction kinetics.

- Catalyst Loading : Reducing palladium loading to 0.5–1 mol% while maintaining efficiency is critical for cost-effective scale-up.

Industrial and Environmental Considerations

The palladium-catalyzed method aligns with green chemistry principles by eliminating halide waste and utilizing diallylamine, a safer allylating agent compared to allyl chloride. However, catalyst recovery and recycling remain challenges. In contrast, direct alkylation, though simpler, generates stoichiometric amounts of KCl and requires column chromatography for purification, complicating large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Phenoxy-N-(prop-2-en-1-yl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or sodium methoxide (NaOMe).

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

4-Phenoxy-N-(prop-2-en-1-yl)aniline has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Phenoxy-N-(prop-2-en-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Substituent Effects on Basicity and Reactivity

Key Analogs :

- 4-(Prop-2-ynyloxy)aniline (C₉H₉NO, 147.18 g/mol): Features a propargyl ether substituent instead of the allylamine group. The propargyl group’s sp-hybridized carbon introduces stronger electron-withdrawing effects compared to the phenoxy group, reducing the amine’s basicity (pKa ~4.6 for aniline derivatives ). In contrast, the allylamine in the target compound may exhibit slightly higher basicity due to weaker electron withdrawal from the N-allyl group .

- 2,6-Dinitro-N,N-di(prop-2-en-1-yl)-4-(trifluoromethyl)aniline (C₁₃H₁₂F₃N₃O₄): Contains two allyl groups and electron-withdrawing nitro/trifluoromethyl substituents. This drastically lowers basicity (pKa <1) compared to the target compound, highlighting how multiple electron-withdrawing groups and N-alkylation modulate reactivity .

Structural Complexity and Functional Diversity

- 4-(1-Methylethyl)-N-((E)-4-{[1-(prop-2-en-1-yl)-1H-1,2,3-triazol-4-yl]methoxy}benzylidene)aniline: Incorporates an isopropyl group, a triazole ring, and a benzylidene moiety. The target compound’s simpler structure lacks these features but offers greater synthetic accessibility.

Pharmacological Potential

- Hydrobromide of 4-(4-methoxyphenyl)-N-phenyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imine: A thiazole derivative with an allyl group, this compound exhibits antihypertensive activity via angiotensin II receptor antagonism .

Physical and Chemical Properties

Molecular Weight and Solubility

*Estimated based on structural analogs.

Stability and Reactivity

The allyl group in the target compound may undergo oxidation or isomerization under acidic/thermal conditions. In contrast, 4-(1-Methylethyl)-N-...aniline () with a triazole ring demonstrates higher stability due to aromatic conjugation . Propargyl ethers (e.g., 4-(prop-2-ynyloxy)aniline) are prone to alkyne-specific reactions, such as cycloadditions, which are absent in the allyl-substituted target compound .

Q & A

Q. What are the standard synthetic routes for 4-Phenoxy-N-(prop-2-en-1-yl)aniline, and how are reaction conditions optimized?

The compound is typically synthesized via condensation reactions. For example, refluxing 4-((1-allyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde with aniline derivatives in ethanol under controlled stoichiometry (1:1 molar ratio) yields the target product. Recrystallization from ethanol achieves purification (70% yield). Key characterization methods include:

- IR spectroscopy : Confirming imine (C=N) stretches near 1620 cm⁻¹.

- NMR spectroscopy : Identifying allyl protons (δ ~5.05–5.92 ppm) and aromatic protons (δ ~6.71–8.13 ppm).

- Melting point analysis : Typical range 119–121°C .

| Key Reaction Parameters |

|---|

| Solvent: Ethanol |

| Temperature: Reflux (~78°C) |

| Stoichiometry: 1:1 molar ratio |

| Purification: Recrystallization |

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

- Data collection : Bruker Kappa APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å).

- Refinement : SHELXL for least-squares refinement (R1 = 0.068, wR2 = 0.217).

- Structural features : Monoclinic system (space group P2₁/c), with unit cell parameters a = 5.5885 Å, b = 8.3929 Å, c = 42.069 Å, β = 92.149° .

Q. What spectroscopic techniques are critical for characterizing this compound?

- ¹³C-NMR : Assigns aromatic carbons (δ ~114–145 ppm) and imine carbons (δ ~158 ppm).

- XRD : Confirms crystallinity and unit cell geometry.

- Elemental analysis : Validates molecular formula (e.g., C₂₂H₂₄N₄O) .

Advanced Research Questions

Q. How to address positional disorder in the propenyl group during structural refinement?

Disordered atoms (e.g., C20–C22 in the propenyl group) are modeled using split occupancy refinement in SHELXL. Occupancy ratios (e.g., 0.714:0.286) are refined while constraining bond lengths and angles. Hydrogen atoms are placed via riding models (C–H = 0.93–0.98 Å). Constraints reduce overparameterization, ensuring convergence .

Q. What strategies resolve contradictions between computational and experimental bond-angle data?

Discrepancies in bond angles (e.g., C–N–C deviations >5°) may arise from:

- Crystal packing effects : Intermolecular forces (e.g., C–H···π interactions) distort geometry.

- Dynamic disorder : Use TWIN/BASF commands in SHELXL to model twinning or anisotropic displacement parameters. Cross-validation with DFT calculations (B3LYP/6-311+G(d,p)) helps isolate electronic vs. steric contributions .

Q. How to analyze intermolecular interactions influencing crystal packing?

- Hydrogen bonding : Measure donor-acceptor distances (e.g., C–H···N ≈ 2.5–3.0 Å) and angles (>120°).

- π-π stacking : Calculate centroid-to-centroid distances (e.g., 3.8–4.2 Å between benzene rings). Software like Mercury or PLATON visualizes these interactions, while SHELXPRO generates geometric tables .

| Hydrogen-Bond Geometry | D–H (Å) | H···A (Å) | D···A (Å) | ∠D–H–A (°) |

|---|---|---|---|---|

| C17–H17B···N1 | 0.97 | 2.58 | 3.31 | 133.2 |

Q. What are the limitations of SHELXL in refining high-Z or light-atom structures?

- High-Z atoms : Anisotropic displacement parameters (ADPs) may require damping (e.g., DAMP 0.1 ).

- Hydrogen atoms : Riding models assume idealized geometries; neutron diffraction is preferable for precise H-atom positioning.

- Convergence issues : Use L.S. 10 to increase least-squares cycles and BLOC 1 to block-matrix refinement .

Methodological Tools and Workflows

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.